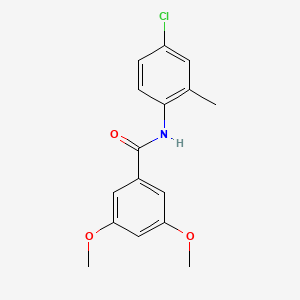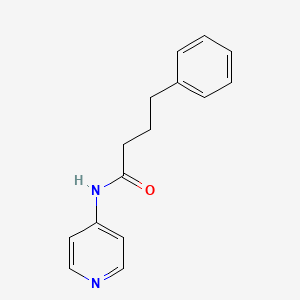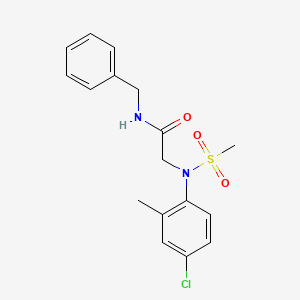
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BVT.2733, is a novel small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects on various biochemical and physiological processes, making it a valuable tool for research.
Mecanismo De Acción
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by targeting specific molecular pathways in cells. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a key role in various cellular processes. By inhibiting GSK-3β, N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for metabolic diseases such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity. N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide targets specific molecular pathways, allowing researchers to study the effects of modulating these pathways in a controlled manner. However, one of the limitations of using N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its potential toxicity. While N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be well-tolerated in animal studies, further research is needed to determine its safety in humans.
Direcciones Futuras
There are several potential future directions for research on N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is in the development of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a cancer treatment. Further studies are needed to determine the efficacy of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in different types of cancer and to optimize dosing regimens. Additionally, research is needed to determine the safety and efficacy of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans. Finally, there is potential for the development of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a treatment for other diseases, such as metabolic disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-2-methylbenzylamine with benzyl chloroformate to form N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)glycinamide. This intermediate is then reacted with methanesulfonyl chloride to form N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic applications in various areas of research. One of the most promising areas of application is in the treatment of cancer. Studies have shown that N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can inhibit the growth of cancer cells by targeting specific molecular pathways. Additionally, N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-benzyl-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-10-15(18)8-9-16(13)20(24(2,22)23)12-17(21)19-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJEEHXORSKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
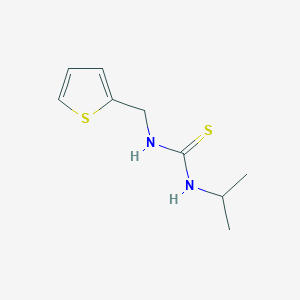
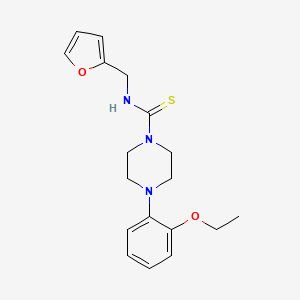
![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
